Testosterone cypionate

描述

环戊丙酸睾酮是睾酮的合成衍生物,睾酮是一种重要的激素,主要由男性的睾丸产生,女性的卵巢也少量产生。 它是一种雄激素和合成代谢类固醇,主要用于治疗男性睾酮水平低和变性男性激素治疗 。 这种化合物以其缓慢释放到血流中的特点而闻名,使其成为睾酮替代疗法的热门选择 .

准备方法

合成路线和反应条件: 环戊丙酸睾酮是通过将睾酮与环戊丙酸酯化合成的。 反应通常涉及使用环戊丙酸的酰氯衍生物和睾酮,并在碱(如吡啶)的存在下进行 。 该反应在无水条件下进行,以防止酯水解。

工业生产方法: 环戊丙酸睾酮的工业生产涉及大规模的酯化过程。 睾酮首先被纯化,然后在碱的存在下与环戊丙酸酰氯反应。 然后通过结晶或色谱法纯化产物,以获得最终的化合物 .

化学反应分析

反应类型: 环戊丙酸睾酮会发生多种化学反应,包括:

氧化: 该反应可以将环戊丙酸睾酮转化为各种氧化衍生物。

还原: 还原反应可以修饰睾酮结构中的酮基。

取代: 取代反应可以在类固醇骨架的各个位置发生.

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用诸如氢化铝锂或硼氢化钠之类的还原剂。

主要产物: 这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化会导致形成17-酮类固醇,而还原会导致形成17-羟基衍生物 .

科学研究应用

Hormone Replacement Therapy

Testosterone Replacement Therapy (TRT)

The primary application of testosterone cypionate is in treating hypogonadism, a condition characterized by insufficient testosterone production. TRT aims to restore serum testosterone levels to a normal physiological range, alleviating symptoms such as fatigue, reduced libido, and muscle weakness .

- Dosage and Administration : Typically administered via intramuscular injection, common dosages range from 200 mg every two weeks to adjustments based on serum testosterone levels .

- Clinical Benefits : Patients often report improvements in energy levels, mood, sexual function, and muscle mass . For instance, a study found that men with low baseline testosterone levels experienced significant increases in fat-free mass after receiving this compound injections .

Anabolic Effects in Bodybuilding

Muscle Growth and Performance Enhancement

this compound is frequently used by athletes and bodybuilders to enhance muscle mass and performance due to its anabolic properties. It promotes protein synthesis and muscle recovery when combined with resistance training .

- Research Findings : Studies indicate that while TRT can support muscle growth in hypogonadal men, it does not lead to "superhuman" results; rather, it aids those struggling with low testosterone levels to achieve better fitness outcomes .

Psychological Effects

Impact on Mood and Behavior

Research has shown that this compound can influence mood and cognitive functions. In a controlled study involving supraphysiological doses, participants exhibited increased manic scores and aggressive responses .

- Case Studies : Two case studies highlighted the effects of testosterone therapy on language use and social behavior among individuals undergoing treatment for gender transition or hypogonadism . These findings suggest that testosterone levels can significantly affect psychological well-being.

Adverse Effects and Complications

Potential Risks

While this compound is generally safe when used appropriately, there are potential side effects. A notable case involved a patient developing pulmonary eosinophilia after using this compound, indicating possible acute lung toxicity linked to the drug .

- Monitoring Side Effects : Regular monitoring is essential during TRT to manage any adverse effects effectively. Common side effects include mood swings, acne, and changes in libido .

Research Applications

Scientific Studies and Trials

this compound has been the subject of numerous research studies aimed at understanding its pharmacological effects and therapeutic benefits. For example:

- A study evaluated the cardiovascular effects of long-term anabolic steroid use among weightlifters, revealing significant differences in heart function between users and non-users of anabolic steroids like this compound .

- Another investigation focused on the relationship between testosterone levels and mental health outcomes among users of anabolic steroids, providing insights into the psychological implications of hormone replacement therapies .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Hormone Replacement Therapy (TRT) | Restores normal testosterone levels in hypogonadal men | Improves energy, mood, libido; increases fat-free mass |

| Anabolic Effects | Enhances muscle growth and athletic performance | Supports protein synthesis; beneficial for those with low T |

| Psychological Effects | Influences mood and cognitive functions | Can increase manic symptoms; affects social behavior |

| Adverse Effects | Potential side effects including mood swings and respiratory issues | Case study reported pulmonary eosinophilia; monitoring required |

| Research Applications | Investigates pharmacological effects and health outcomes | Studies show cardiovascular risks associated with long-term use |

作用机制

环戊丙酸睾酮主要通过转化为其他有效激素以及与特定细胞受体相互作用来发挥作用。 它在5α-还原酶的催化下转化为双氢睾酮(DHT),在芳香化酶的催化下转化为雌二醇 。 睾酮和双氢睾酮都与雄激素受体结合,而雌二醇与雌激素受体结合。 这些相互作用导致激活各种信号通路,这些通路调节基因表达和细胞功能 .

类似化合物:

睾酮烯安酯: 睾酮的另一种酯化形式,具有略短的酯链,导致更快地释放到血流中.

睾酮丙酸酯: 具有更短的酯链,导致更快的释放和更短的持续时间.

环戊丙酸睾酮的独特之处: 环戊丙酸睾酮的独特之处在于其更长的酯链,这使得睾酮能够缓慢而稳定地释放到血流中。 与其他形式相比,这导致注射次数更少,睾酮水平更稳定 .

相似化合物的比较

Testosterone Enanthate: Another esterified form of testosterone with a slightly shorter ester chain, leading to a faster release into the bloodstream.

Testosterone Propionate: Has an even shorter ester chain, resulting in a more rapid release and shorter duration of action.

Uniqueness of Testosterone Cypionate: this compound is unique due to its longer ester chain, which provides a slower and more consistent release of testosterone into the bloodstream. This results in fewer injections and more stable testosterone levels compared to other forms .

生物活性

Testosterone cypionate is a synthetic androgen and anabolic steroid, primarily used in testosterone replacement therapy (TRT) for men with hypogonadism. Its biological activity is characterized by its effects on androgen receptors, metabolism, and various physiological responses. This article delves into the pharmacokinetics, mechanisms of action, clinical outcomes, and case studies related to this compound.

Pharmacokinetics

Absorption and Distribution

This compound is administered via intramuscular injection, allowing for slow release and absorption due to its esterified nature. Upon administration of 200 mg, peak plasma testosterone levels (Cmax) reach approximately 1122 ng/dL within 4-5 days, subsequently declining to about 400 ng/dL by day 10 . The volume of distribution is around 1 L/kg, indicating extensive distribution throughout the body .

Protein Binding and Metabolism

In plasma, this compound is approximately 98% protein-bound to sex hormone-binding globulin (SHBG) . Once in circulation, it is converted into testosterone, which can then be metabolized into dihydrotestosterone (DHT) or estradiol (E2) through enzymatic pathways involving 5α-reductase and aromatase respectively .

Elimination

Approximately 90% of administered this compound is excreted in urine as conjugates, with a half-life of about 8 days . This prolonged half-life contributes to its efficacy in maintaining stable testosterone levels over time.

This compound acts as an agonist at the androgen receptor (AR), leading to both androgenic and anabolic effects. The androgenic effects include the development of male secondary sexual characteristics, while the anabolic effects stimulate protein synthesis in muscle tissue and promote bone growth .

Hormonal Effects

A study comparing intramuscular this compound (IM-TC) with subcutaneous testosterone enanthate (SCTE-AI) found significant increases in total testosterone levels post-treatment for both modalities. However, IM-TC resulted in higher estradiol levels and hematocrit compared to SCTE-AI, which was associated with a more favorable safety profile .

Case Studies

- Case Study on Hypogonadal Men : A cohort of 234 hypogonadal men receiving IM-TC showed significant increases in total testosterone from 313.6 ng/dL to 536.4 ng/dL after treatment (p <0.001). However, SCTE-AI was linked to lower estradiol levels post-therapy (p <0.001) .

- Transgender Patients : In a study involving transgender individuals undergoing hormone therapy with this compound, participants reported improvements in libido and sexual function after regular injections. For instance, one participant self-administered 200 mg every three weeks and noted significant physical and psychological changes during the treatment period .

Side Effects and Considerations

While this compound is effective for TRT, it may also lead to side effects such as increased hematocrit levels and potential mood alterations. A randomized controlled trial indicated that high doses could result in manic symptoms in some individuals, highlighting the variability in response among patients .

Summary of Key Findings

| Parameter | Value/Outcome |

|---|---|

| Cmax (Peak Testosterone Level) | 1122 ng/dL at 4-5 days post-injection |

| Half-Life | Approximately 8 days |

| Protein Binding | ~98% bound to SHBG |

| Estradiol Increase | Significant rise with IM-TC compared to SCTE-AI |

| Clinical Improvements | Enhanced libido and sexual function reported |

属性

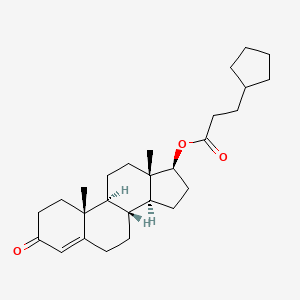

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O3/c1-26-15-13-20(28)17-19(26)8-9-21-22-10-11-24(27(22,2)16-14-23(21)26)30-25(29)12-7-18-5-3-4-6-18/h17-18,21-24H,3-16H2,1-2H3/t21-,22-,23-,24-,26-,27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFVBGJFAYZEBE-ZLQWOROUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=CC(=O)CCC35C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4CCCC4)CCC5=CC(=O)CC[C@]35C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901015617 | |

| Record name | Testosterone cypionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Details | 'FDA label' | |

| Record name | Testosterone cypionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13943 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The effects of testosterone in humans and other vertebrates occur by way of two main mechanisms: by activation of the androgen receptor (directly or as DHT), and by conversion to estradiol and activation of certain estrogen receptors. Free testosterone (T) is transported into the cytoplasm of target tissue cells, where it can bind to the androgen receptor, or can be reduced to 5-alpha-dihydrotestosterone (DHT) by the cytoplasmic enzyme 5-alpha-reductase. DHT binds to the same androgen receptor even more strongly than T, so that its androgenic potency is about 2.5 times that of T. The T-receptor or DHT-receptor complex undergoes a structural change that allows it to move into the cell nucleus and bind directly to specific nucleotide sequences of the chromosomal DNA. The areas of binding are called hormone response elements (HREs), and influence transcriptional activity of certain genes, producing the androgen effects. | |

| Record name | Testosterone cypionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13943 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

58-20-8 | |

| Record name | Testosterone cypionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Testosterone cypionate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Testosterone cypionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13943 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Testosterone cypionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17β-hydroxyandrost-4-en-3-one cyclopentylpropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TESTOSTERONE CYPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0XW1UBI14 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

98-104ºC | |

| Details | 'MSDS' | |

| Record name | Testosterone cypionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13943 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。